1-(4-Bromo-2-methylbenzyl)piperazine

Übersicht

Beschreibung

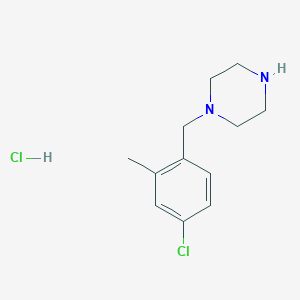

“1-(4-Bromo-2-methylbenzyl)piperazine” is an organic compound with the molecular formula C13H18Br2N2 . It has a molar mass of 351.11 g/mol. It appears as a white to off-white crystalline powder.

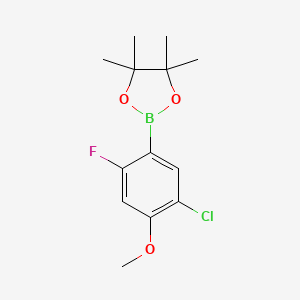

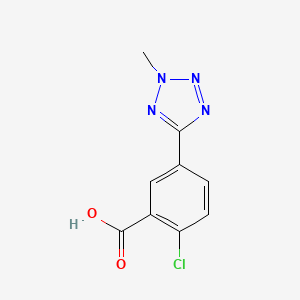

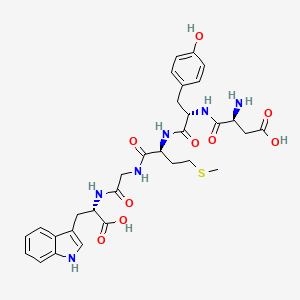

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-methylbenzyl)piperazine” consists of a six-membered ring containing two nitrogen atoms . The compound is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .

Physical And Chemical Properties Analysis

“1-(4-Bromo-2-methylbenzyl)piperazine” has a density of 1.4±0.1 g/cm3, a boiling point of 329.4±27.0 °C at 760 mmHg, and a flash point of 153.0±23.7 °C . It is soluble in DMSO, methanol, and ethanol, but is insoluble in water.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antihistamines

1-(4-Bromo-2-methylbenzyl)piperazine: could be used as a synthetic intermediate in the production of antihistamines. Similar compounds have been utilized in the synthesis of metabolites like Meclizine, which is an antiemetic used to prevent nausea and vomiting .

Development of Cholinesterase Inhibitors

This compound may also serve in the synthesis of inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Such inhibitors are important in treating conditions like Alzheimer’s disease .

Central Nervous System Stimulants

Piperazine derivatives, including those with bromo-methylbenzyl groups, are known to act as central nervous system stimulants. They could potentially be researched for their effects and efficacy compared to other stimulants like d-amphetamine .

Material Science Applications

The structural properties of 1-(4-Bromo-2-methylbenzyl)piperazine might make it a candidate for research in material science, particularly in creating novel materials with specific desired properties .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reference or a reagent in chromatographic methods to identify or quantify similar compounds within various samples .

Drug Design and Development

The bromo and methyl groups present in 1-(4-Bromo-2-methylbenzyl)piperazine may offer unique interactions with biological targets, making it a valuable compound for drug design and development efforts .

Safety and Hazards

“1-(4-Bromo-2-methylbenzyl)piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place with the container kept tightly closed .

Wirkmechanismus

- The primary targets of 1-(4-Bromo-2-methylbenzyl)piperazine are parasites . It is commonly used as an anthelmintic agent to treat infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) .

- This hyperpolarization results in flaccid paralysis of the worm, rendering it immobile and facilitating its removal from the host .

- By blocking acetylcholine, the compound disrupts the normal functioning of the parasite’s nervous system, leading to paralysis .

- These pharmacokinetic properties impact its bioavailability .

Target of Action

Mode of Action

- acts as a GABA receptor agonist . It specifically binds to muscle membrane GABA receptors , leading to hyperpolarization of nerve endings.

Biochemical Pathways

Pharmacokinetics

- After administration, 1-(4-Bromo-2-methylbenzyl)piperazine enters the systemic circulation. It is partly oxidized and partly eliminated unchanged. The compound’s distribution in the body is not equally successful in clinical experience. It undergoes partial oxidation. Some of it is eliminated unchanged.

Eigenschaften

IUPAC Name |

1-[(4-chloro-2-methylphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15;/h2-3,8,14H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTINTJLWITEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chloro-2-methylphenyl)methyl]piperazine hydrochloride | |

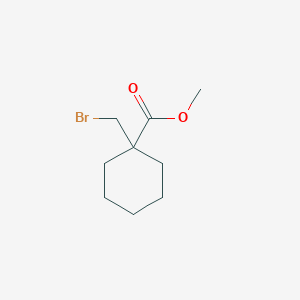

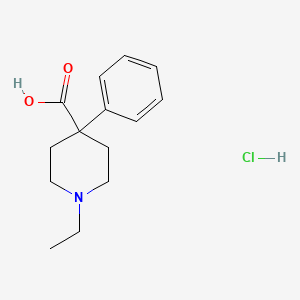

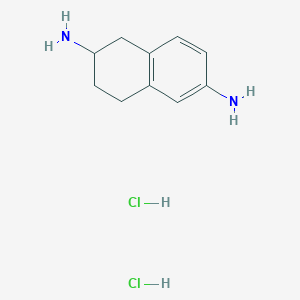

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)

![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)

![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)